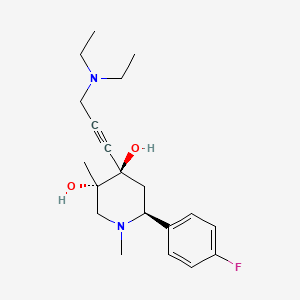
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol: is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring followed by the introduction of the diethylamino and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the piperidine ring or the fluorophenyl group, potentially leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may be studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific receptors or enzymes, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.
Mechanism of Action
The mechanism of action of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-chlorophenyl)-3,4-piperidinediol
- cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-bromophenyl)-3,4-piperidinediol
Uniqueness
The uniqueness of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol lies in its specific substitution pattern and the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, making it distinct from its analogs.
Properties
CAS No. |
120768-88-9 |
|---|---|
Molecular Formula |
C20H29FN2O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(3S,4R,6S)-4-[3-(diethylamino)prop-1-ynyl]-6-(4-fluorophenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C20H29FN2O2/c1-5-23(6-2)13-7-12-20(25)14-18(22(4)15-19(20,3)24)16-8-10-17(21)11-9-16/h8-11,18,24-25H,5-6,13-15H2,1-4H3/t18-,19-,20-/m0/s1 |
InChI Key |
KUNNLVKNBLKQOX-UFYCRDLUSA-N |
Isomeric SMILES |
CCN(CC)CC#C[C@@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=C(C=C2)F)O |
Canonical SMILES |
CCN(CC)CC#CC1(CC(N(CC1(C)O)C)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


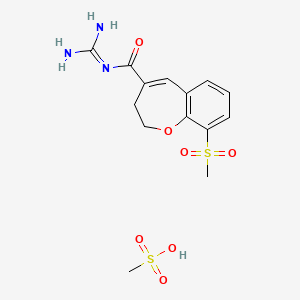
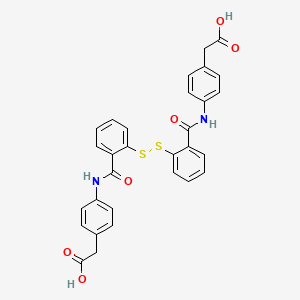
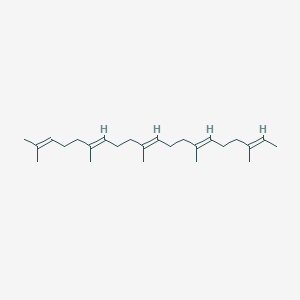

![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
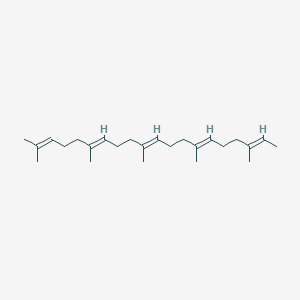
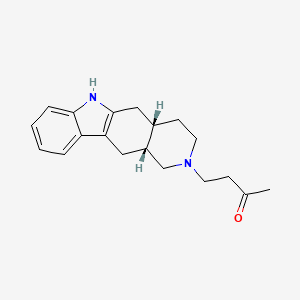

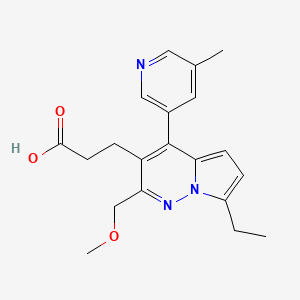

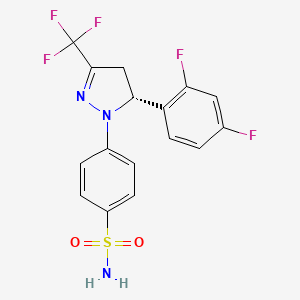
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)


